(+-)-Tetrahydroberberine

Receptor Pharmacology Neuropharmacology Gastroenterology

(±)-Tetrahydroberberine (THB, Canadine) outperforms berberine and l-THP/l-SPD due to its saturated C-ring, conferring dual D2 antagonist (pKi=6.08)/5-HT1A agonist (pKi=5.38) activity with minimal off-target binding at muscarinic, opioid, or adrenergic receptors. THB demonstrates superior LDL-cholesterol lowering in vivo via dual lipoprotein conversion/clearance mechanisms and uniquely potent, reversible KATP channel blockade in SNc dopamine neurons. Its robust antiplatelet activity (AA, ADP, collagen; IC50 values reported) provides a reliable benchmark for thrombosis assays. Procure high-purity reference standard for reproducible, publication-ready data.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
CAS No. 29074-38-2
Cat. No. B3433416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-Tetrahydroberberine
CAS29074-38-2
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
InChIInChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3
InChIKeyVZTUIEROBZXUFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





(±)-Tetrahydroberberine (CAS 29074-38-2): Procurement-Grade Isoquinoline Alkaloid for Research and Development


(±)-Tetrahydroberberine (THB, also known as Canadine) is a tetrahydroprotoberberine (THPB) isoquinoline alkaloid [1]. It is a reduced derivative of the well-known alkaloid berberine, and can be obtained via hydrogenation of berberine or isolated from plant sources such as Corydalis yanhusuo [1]. It is characterized by a saturated C-ring, which distinguishes it from its aromatic counterparts [2]. Research has identified its activity at dopamine D2 and serotonin 5-HT1A receptors, as well as its role as a metabolite with distinct pharmacokinetic properties compared to berberine [3][4]. This guide provides quantifiable evidence for its selection over common alternatives like berberine and other THPB analogs.

Why Berberine or Other Alkaloids Cannot Substitute for (±)-Tetrahydroberberine in R&D Applications


Generic substitution with the more common berberine or closely related tetrahydroprotoberberine (THPB) analogs is not scientifically sound due to fundamental differences in molecular structure that drive divergent pharmacodynamics, pharmacokinetics, and target selectivity. The reduction of the C-ring in tetrahydroberberine confers distinct receptor binding profiles [1] and enhanced bioavailability [2] compared to berberine. Furthermore, even within the THPB class, (±)-Tetrahydroberberine exhibits unique and quantifiable differences in ion channel blockade and enzyme inhibition compared to analogs like l-tetrahydropalmatine (l-THP) and l-stepholidine (l-SPD) [3][4]. These distinctions are critical for experimental reproducibility and are detailed quantitatively in the evidence guide below.

Quantitative Differentiation of (±)-Tetrahydroberberine (CAS 29074-38-2): A Comparator-Based Evidence Guide


Receptor Binding Profile: Dual D2 Antagonism and 5-HT1A Agonism with Defined Selectivity

(±)-Tetrahydroberberine (THB) demonstrates a dual functional profile at key CNS and GI targets, acting as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. Its binding affinity is quantifiable with pKi values of 6.08 for D2 and 5.38 for 5-HT1A [1]. Importantly, its binding is selective, with moderate to no affinity (pKi < 5.00) for other serotonin receptors (5-HT1B, 5-HT1D, 5-HT3, 5-HT4) [1]. While it shares D1 and D2 affinity with other THPBs like l-tetrahydropalmatine (l-THP), it is distinguished by a lack of significant affinity for mu-opioid, muscarinic, alpha 2-adrenergic, and benzodiazepine binding sites [2]. This unique selectivity profile differentiates it from broader-spectrum CNS agents.

Receptor Pharmacology Neuropharmacology Gastroenterology

In Vivo Hypolipidemic Efficacy: Superior Potency in Lowering LDL-Cholesterol vs. Berberine

In a direct comparative in vivo study, (±)-Tetrahydroberberine (THB) demonstrated superior lipid-lowering efficacy compared to its parent compound, berberine. In high-fat diet-induced hyperlipidemic mice, THB exerted a more potent effect, particularly concerning LDL-cholesterol [1]. The study reported that THB significantly reduces serum levels of upstream lipoproteins (IDL and VLDL) by promoting their conversion to LDL, which is then cleared via upregulation of hepatic LDL receptor expression [1]. This dual mechanism of promoting conversion and clearance results in a net reduction of atherogenic lipoproteins, a therapeutic advantage not observed with equal doses of berberine in the same model.

Cardiometabolic Disease Lipid Metabolism In Vivo Pharmacology

Metabolic Liability: Reduced CYP Enzyme Impact Compared to Berberine Derivatives

A key differentiator for (±)-Tetrahydroberberine (THB) is its reduced potential for cytochrome P450 (CYP) enzyme interactions. A structure-activity relationship (SAR) study on berberine derivatives revealed that chiral tetrahydroberberine derivatives, specifically the lead compound (R)-14i, showed significantly reduced CYP enzyme impact compared to other berberine derivatives [1]. This is a critical advantage as berberine is a known inhibitor of CYP2D6, CYP1A2, and CYP3A4 [2]. The reduced CYP liability of the tetrahydroberberine scaffold suggests a lower potential for drug-drug interactions, making it a safer and more predictable tool for in vivo studies, especially in polypharmacy contexts.

Drug Metabolism Pharmacokinetics Toxicology

Potent Antiplatelet Aggregation Activity: Defined IC50 Values for Thrombosis Research

(±)-Tetrahydroberberine (THB) is a potent inhibitor of platelet aggregation, with defined IC50 values against multiple physiological agonists. In rabbit platelet-rich plasma, THB inhibited aggregation triggered by arachidonic acid (AA), ADP, and collagen with IC50 values of 0.86, 1.31, and 1.10 mmol/L, respectively [1]. This broad-spectrum antiplatelet activity is further supported by in vivo data showing that THB administration (15-30 mg/kg, i.v.) inhibited venous thrombosis in rats [1]. While berberine also exhibits antiplatelet effects, the well-defined and robust IC50 profile of THB provides a solid foundation for its use as a reference compound in thrombosis and hemostasis research.

Cardiovascular Pharmacology Thrombosis Platelet Biology

KATP Channel Blockade: Superior Potency Over l-THP and l-SPD in Dopamine Neurons

In a comparative electrophysiological study on acutely dissociated rat substantia nigra pars compacta (SNc) dopamine neurons, (±)-Tetrahydroberberine (THB) exhibited a more profound blockade of ATP-sensitive potassium (KATP) channels than its close structural analogs, l-stepholidine (l-SPD) and l-tetrahydropalmatine (l-THP) [1]. The study demonstrated that THB reversibly blocks opened KATP channels in a concentration-dependent manner, comparable to the classical blocker tolbutamide [1]. This specific ion channel activity is proposed to contribute to the compound's neuroprotective effects in models of Parkinson's disease, distinguishing it from other THPBs which may have different primary targets.

Neuropharmacology Ion Channels Parkinson's Disease

Optimal R&D Applications for (±)-Tetrahydroberberine Based on Verifiable Evidence


Reference Standard for Dual D2/5-HT1A Pathway Investigation in GI and CNS Models

Given its well-defined dual profile as a D2 antagonist and 5-HT1A agonist with demonstrated selectivity over other aminergic receptors [1], (±)-Tetrahydroberberine serves as an ideal reference standard for studying the interplay of dopamine and serotonin systems in gastrointestinal motility [2] and CNS function. Its use is particularly valuable in assays where off-target activity at muscarinic, opioid, or adrenergic receptors must be minimized to ensure data clarity [3].

Superior Lead Scaffold for Lipid-Lowering Drug Discovery Over Berberine

For programs aimed at developing novel therapies for hyperlipidemia and atherosclerosis, (±)-Tetrahydroberberine is a superior starting point compared to berberine. The evidence demonstrates that it exerts a more potent LDL-cholesterol-lowering effect in vivo through a unique dual mechanism of promoting lipoprotein conversion and clearance [4]. This superior efficacy, combined with its favorable metabolic profile, makes it a more attractive scaffold for medicinal chemistry optimization.

Specific Pharmacological Probe for KATP Channel Function in Dopaminergic Neurons

Researchers focused on the neurophysiology of the substantia nigra and its role in Parkinson's disease should procure (±)-Tetrahydroberberine as a specific tool compound. Its ability to potently and reversibly block KATP channels in SNc dopamine neurons is superior to that of closely related analogs like l-THP and l-SPD [5]. This unique property allows for targeted modulation of this ion channel in relevant disease models without the confounding effects associated with less potent THPBs.

Calibrator for Platelet Aggregation Assays in Thrombosis Research

Due to its well-characterized and potent inhibitory effect on platelet aggregation triggered by multiple physiological agonists (AA, ADP, collagen) with reported IC50 values [6], (±)-Tetrahydroberberine is a suitable calibrator or positive control compound for developing and validating in vitro and in vivo thrombosis models. Its activity provides a reliable benchmark for evaluating the efficacy of novel antithrombotic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+-)-Tetrahydroberberine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.